molecular formula C11H10BrF5OS B14051287 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Cat. No.: B14051287
M. Wt: 365.16 g/mol
InChI Key: DVGUKMJKGOAIEW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene typically involves multiple steps:

    Methoxylation: The difluoromethoxy group is introduced via a methoxylation reaction, often using difluoromethoxy reagents under controlled conditions.

    Thioether Formation: The trifluoromethylthio group is added through a thioether formation reaction, which involves the use of trifluoromethylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: The benzene ring allows for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites, while the difluoromethoxy and trifluoromethylthio groups can influence the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-methoxy-5-(trifluoromethylthio)benzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-methylbenzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

Uniqueness

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H10BrF5OS

Molecular Weight

365.16 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10BrF5OS/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2

InChI Key

DVGUKMJKGOAIEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)SC(F)(F)F)CCCBr

Origin of Product

United States

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